6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Description
Synthesis Analysis
A novel and straightforward synthetic route has been reported for the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. The reaction occurs at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst. This method provides moderate to good yields of the desired products, making it a promising approach for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of 6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine consists of a pyrazolo[3,4-b]pyridine core with a chlorine atom and a hydrazinyl group. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research by Flefel et al. (2018) has demonstrated the synthesis of novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities. These compounds were synthesized from related hydrazinyl pyridine compounds and evaluated for their binding energies towards target proteins, indicating their potential as antimicrobial agents.
Anticancer Applications
A study by El-Kalyoubi (2018) focused on the synthesis of novel pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, which exhibited in vitro anticancer activity against human lung carcinoma (A549). This highlights the potential of related hydrazinyl pyridine compounds in the development of new anticancer drugs.
Neurotropic Activity
Research conducted by Dashyan et al. (2022) investigated the neurotropic activity of synthesized pyrazolopyridines. These compounds showed anxiolytic and antidepressant psychotropic activity without exhibiting muscle relaxation at studied doses, indicating their potential use in neurological disorder treatments.
Material Science Applications
The work of García et al. (2019) described the synthesis of fluorescent probes based on pyrazolopyridines for the nanomolar detection of Cu2+. This indicates the potential of these compounds in the development of sensitive and selective sensors for metal ions in environmental and biological samples.
Catalysis
A study by Nyamato et al. (2014) explored the use of pyrazolylmethylpyridine metal complexes as catalysts for ethylene oligomerization reactions. The catalytic activity was influenced by the solvent and co-catalyst, demonstrating the versatility of related compounds in catalysis.
Properties
IUPAC Name |
(6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5/c1-4-7-5(12-10)3-6(9)11-8(7)14(2)13-4/h3H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZKFCKWLRCSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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